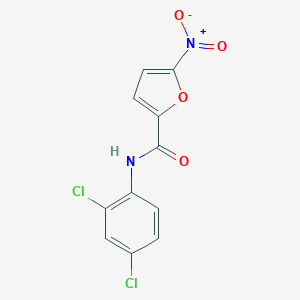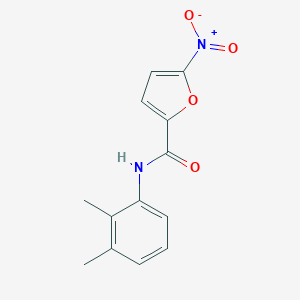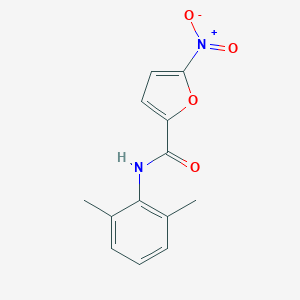![molecular formula C21H21N3O4 B251986 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule that has been studied for its potential use in cancer treatment.
Mécanisme D'action
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. By inhibiting PARP, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide prevents the repair of DNA damage, leading to cell death.
Biochemical and Physiological Effects
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy, as well as induce apoptosis (programmed cell death) in cancer cells. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has good solubility in water. It has also been extensively studied for its potential use in cancer treatment, making it a well-characterized compound. However, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has some limitations for lab experiments. It has low bioavailability and a short half-life, which can make dosing difficult. Additionally, it is not selective for PARP-1 and can inhibit other enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide research. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of interest is the combination of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide with other cancer treatments, such as immunotherapy or targeted therapies. Additionally, there is ongoing research into the use of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide in other diseases, such as inflammatory diseases and neurodegenerative diseases. Overall, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has shown great potential for the treatment of cancer and other diseases, and further research is needed to fully understand its potential.
Conclusion
In conclusion, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide is a PARP inhibitor that has been extensively studied for its potential use in cancer treatment. It works by inhibiting PARP, leading to increased susceptibility of cancer cells to DNA damage and cell death. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide research, including the development of more selective PARP inhibitors and the combination of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide with other cancer treatments. Overall, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has shown great potential for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide can be synthesized by reacting 3-aminopropylindole with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then treated with 1H-indole-2-carboxylic acid to yield N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, an enzyme involved in DNA repair. When PARP is inhibited, cancer cells are more susceptible to DNA damage and cell death.
Propriétés
Formule moléculaire |
C21H21N3O4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(15-6-7-18-19(13-15)28-11-10-27-18)22-8-3-9-23-21(26)17-12-14-4-1-2-5-16(14)24-17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26) |
Clé InChI |
FBPKPQKTDCSXRB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)